3-Bromo-7-iodoquinoline
Overview
Description
3-Bromo-7-iodoquinoline is a compound with the molecular formula C9H5BrIN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-7-iodoquinoline and its derivatives has been achieved through various methods. One such method involves the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-iodoquinoline is represented by the InChI code1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
. This indicates the presence of a quinoline core structure with bromine and iodine substituents at the 3rd and 7th positions respectively . Chemical Reactions Analysis
Quinoline, the core structure of 3-Bromo-7-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Bromo-7-iodoquinoline is a solid substance with a molecular weight of 333.95 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Biologically Active Compounds : 3-Bromo-7-iodoquinoline derivatives are key intermediates in synthesizing various biologically active compounds. For example, 6-bromo-4-iodoquinoline is synthesized from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline, used in making compounds like GSK2126458 (Wang et al., 2015).
- Chemical Transformations for Further Studies : Chemical transformation studies of 3-bromo-7-iodoquinoline derivatives, such as the synthesis of primary 4-amino-2,3-disubstituted quinolines, provide insights into the potential of these compounds in various applications (Mphahlele & Mtshemla, 2008).
Applications in Medical Research
- Exploring Anti-Cancer Properties : Research on compounds like 4-(3-dimethylaminopropylamino)-7-[123I]-iodoquinoline indicates potential applications in the detection of cancers such as melanoma (Lambrecht et al., 1984).
- Antiplasmodial Activity : 3-Bromo-7-iodoquinoline derivatives have been studied for their activity against Plasmodium falciparum, the parasite responsible for malaria, showing promising results in combating both chloroquine-susceptible and -resistant strains (De et al., 1998).
Photolabile Protecting Groups
- Use in Two-Photon Excitation : 8-Bromo-7-hydroxyquinoline (BHQ) is explored for its efficiency in photolysis, making it a potential candidate for use as a photolabile protecting group in studying cell physiology with light, especially two-photon excitation (Zhu et al., 2006).
Synthesis of Novel Compounds
- Synthesis of Novel Quinoline Derivatives : The synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline using modified procedures shows the versatility of 3-bromo-7-iodoquinoline in creating novel quinoline derivatives (Dumont & Slegers, 2010).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 3-Bromo-7-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities .
properties
IUPAC Name |
3-bromo-7-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRRYFIHUENHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-iodoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.